5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine is a heterocyclic compound that combines the structural features of benzimidazole and phthalazine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with o-phenylenediamine to form 2-(4-chlorophenyl)benzimidazole. This intermediate is then subjected to cyclization with phthalic anhydride in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of benzimidazo[2,1-a]phthalazine-5-carboxylic acid.
Reduction: Formation of this compound-2-amine.
Substitution: Formation of 5-(4-nitrophenyl)benzimidazo[2,1-a]phthalazine.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell signaling pathways, leading to the suppression of tumor growth and proliferation . The compound may also interact with DNA, causing disruption of replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methylphenyl)benzimidazo[2,1-a]phthalazine
- 5-(4-Bromophenyl)benzimidazo[2,1-a]phthalazine
- 5-(4-Fluorophenyl)benzimidazo[2,1-a]phthalazine
Uniqueness
5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and biological activity compared to its analogs with different substituents. The chlorine atom increases the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C20H12ClN3 |
---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazine |
InChI |
InChI=1S/C20H12ClN3/c21-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20-22-17-7-3-4-8-18(17)24(20)23-19/h1-12H |
InChI-Schlüssel |
YLEWYAMOZWCHKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.